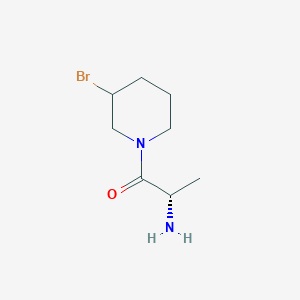
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-(3-bromo-pipéridin-1-yl)-propan-1-one est un composé chimique doté d'une structure unique qui comprend un groupe amino, un atome de brome et un cycle pipéridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (S)-2-Amino-1-(3-bromo-pipéridin-1-yl)-propan-1-one implique généralement la réaction d'un dérivé de pipéridine approprié avec un agent bromant. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'acétonitrile, et la réaction est effectuée à des températures contrôlées pour garantir que la stéréochimie souhaitée est atteinte.
Méthodes de production industrielle
En milieu industriel, la production de (S)-2-Amino-1-(3-bromo-pipéridin-1-yl)-propan-1-one peut impliquer des réactions de bromation à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et le temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
(S)-2-Amino-1-(3-bromo-pipéridin-1-yl)-propan-1-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les dérivés oxo correspondants.
Réduction : L'atome de brome peut être réduit pour former un atome d'hydrogène.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que des groupes hydroxyle ou alkyle.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme l'hydroxyde de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la sélectivité et le rendement.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent produire des dérivés hydroxyle ou alkyle.
Applications de la recherche scientifique
(S)-2-Amino-1-(3-bromo-pipéridin-1-yl)-propan-1-one a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Médecine : Explored for its potential therapeutic applications, such as in the development of new drugs.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de (S)-2-Amino-1-(3-bromo-pipéridin-1-yl)-propan-1-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des modifications des processus et des voies cellulaires.
Applications De Recherche Scientifique
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(3-Bromo-pipéridin-1-yl)-éthanone
- 1-(3-Bromo-pipéridin-1-yl)-2-chloro-éthanone
Unicité
(S)-2-Amino-1-(3-bromo-pipéridin-1-yl)-propan-1-one est unique en raison de sa stéréochimie spécifique et de la présence à la fois d'un groupe amino et d'un atome de brome
Propriétés
Formule moléculaire |
C8H15BrN2O |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
(2S)-2-amino-1-(3-bromopiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7?/m0/s1 |
Clé InChI |
JRWWZZRWDJKTBR-PKPIPKONSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCCC(C1)Br)N |
SMILES canonique |
CC(C(=O)N1CCCC(C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)

![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
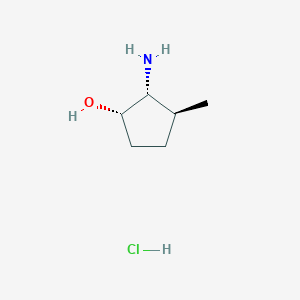
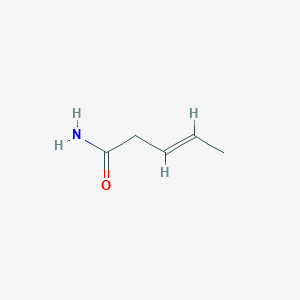
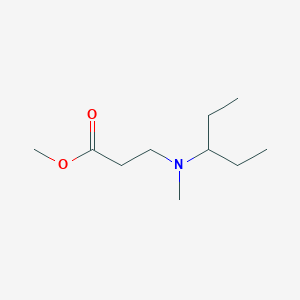

![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
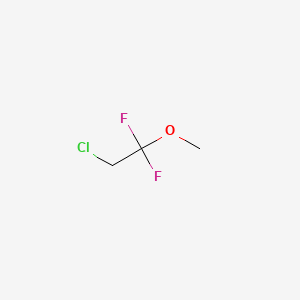
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755671.png)

![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)

![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
